Product packaging for Diethyl (4-Iodobenzyl)phosphonate(Cat. No.:CAS No. 173443-43-1)

Diethyl (4-Iodobenzyl)phosphonate

Cat. No.: B065139
CAS No.: 173443-43-1
M. Wt: 354.12 g/mol
InChI Key: ACYSYNIYTMHNSY-UHFFFAOYSA-N
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Description

Diethyl (4-Iodobenzyl)phosphonate is a useful research compound. Its molecular formula is C11H16IO3P and its molecular weight is 354.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16IO3P B065139 Diethyl (4-Iodobenzyl)phosphonate CAS No. 173443-43-1

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYSYNIYTMHNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569442
Record name Diethyl [(4-iodophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173443-43-1
Record name Diethyl [(4-iodophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organophosphorus Chemistry

Organophosphorus chemistry is a major branch of chemistry that studies organic compounds containing carbon-phosphorus bonds. wikipedia.org These compounds are classified based on the oxidation state and coordination number of the phosphorus atom. wikipedia.org Diethyl (4-Iodobenzyl)phosphonate belongs to the class of organophosphorus compounds known as phosphonates.

Phosphonates are esters of phosphonic acid and are characterized by the general formula RP(=O)(OR')₂. wikipedia.org They are distinguished by a stable phosphorus-carbon (P-C) bond. The synthesis of phosphonates is primarily achieved through the Michaelis-Arbuzov reaction, a key C-P bond-forming reaction that involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgnih.gov Another common method is the Michaelis-Becker reaction. nih.gov The presence of the phosphonate (B1237965) group imparts unique reactivity and properties to the molecule, making these compounds essential reagents and intermediates in organic synthesis. nih.gov

Significance of Benzylphosphonates As Versatile Synthetic Intermediates

Benzylphosphonates are a subclass of phosphonates that serve as crucial intermediates in a wide array of synthetic transformations. nih.govfrontiersin.org Their utility stems from the reactivity of the methylene (B1212753) group adjacent to the phosphorus atom.

The most prominent application of benzylphosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.ar This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to produce alkenes, typically with high (E)-stereoselectivity. wikipedia.orgnrochemistry.com The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble dialkyl phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The phosphonate (B1237965) carbanion is generated by treating the benzylphosphonate with a base, which then adds to the carbonyl compound. wikipedia.org This versatility makes the HWE reaction a cornerstone for constructing carbon-carbon double bonds in the synthesis of natural products and other complex organic molecules. conicet.gov.ar For instance, stilbene (B7821643) derivatives can be synthesized using the HWE reaction. google.com

Strategic Importance of Halogenated Benzylphosphonates in Advanced Synthesis

The strategic incorporation of a halogen atom, such as iodine in Diethyl (4-Iodobenzyl)phosphonate, dramatically enhances the synthetic utility of the benzylphosphonate scaffold. The iodine atom serves as a versatile functional handle, enabling a variety of subsequent transformations, particularly palladium-catalyzed cross-coupling reactions. researchgate.net

This dual functionality allows for sequential and one-pot reaction sequences. For example, the phosphonate (B1237965) moiety can first be utilized in an HWE reaction to construct an alkene. Subsequently, the iodo-group on the aromatic ring can participate in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. researchgate.net This allows for the introduction of various aryl, vinyl, or alkynyl groups, leading to the rapid assembly of complex molecular frameworks. A one-pot synthesis of 1,4-bis-styrylbenzenes has been developed involving a Heck coupling of diethyl 4-iodobenzylphosphonates followed by an HWE reaction. researchgate.net The presence of the halogen also allows for the synthesis of other organometallic reagents, further expanding the synthetic possibilities. This strategic placement of a reactive halogen makes compounds like this compound powerful tools for creating diverse and complex molecules for various applications, including materials science and medicinal chemistry. nih.govorganic-chemistry.org

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a halogenated organophosphorus compound, relies on established and versatile methodologies in organic chemistry. The creation of its core structure, the benzylphosphonate framework, can be achieved through several key reactions, which are then adapted for the specific introduction of the iodo-substituent at the para position of the benzene (B151609) ring. This article explores the primary synthetic routes, including the venerable Michaelis-Arbuzov reaction and alternative phosphonylation techniques, as well as methods for the targeted synthesis of the 4-iodo derivative and the application of green chemistry principles.

Derivatization and Structural Modification Strategies for Diethyl 4 Iodobenzyl Phosphonate

Preparation of Functionalized Phosphonate (B1237965) Derivatives

The functionalization of Diethyl (4-Iodobenzyl)phosphonate can be achieved by targeting three key areas of the molecule.

The diethyl phosphonate moiety can be readily transformed into other functional groups, significantly altering the compound's characteristics.

Hydrolysis to Phosphonic Acid: The ester groups can be hydrolyzed to yield (4-Iodobenzyl)phosphonic acid. This transformation is typically achieved under either acidic or basic conditions. mdpi.com For instance, treatment with a strong acid like concentrated hydrochloric acid or a base such as sodium hydroxide, followed by acidification, will yield the corresponding phosphonic acid. mdpi.com Another effective method involves the use of trimethylsilyl (B98337) halides, such as trimethylsilyl bromide, which can cleave the ester bonds to form the silyl (B83357) phosphonate, followed by hydrolysis. nih.gov

Transesterification: The ethyl esters can be exchanged for other alkyl or aryl groups through transesterification. This reaction is generally catalyzed by an acid or a base and driven by the removal of ethanol (B145695) to shift the equilibrium towards the desired product. This allows for the introduction of a wide variety of ester functionalities, thereby tuning the steric and electronic properties of the phosphonate group.

Table 1: Modification of Phosphonate Ester Groups

Reaction Reagents Product
Hydrolysis HCl or NaOH, then H₃O⁺ (4-Iodobenzyl)phosphonic acid
Silylation/Hydrolysis Trimethylsilyl bromide, then H₂O (4-Iodobenzyl)phosphonic acid
Transesterification R'OH, Acid or Base catalyst Dialkyl/Diaryl (4-Iodobenzyl)phosphonate

The carbon-iodine bond on the aromatic ring is a highly versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing a variety of aryl or vinyl substituents at the 4-position of the benzyl (B1604629) ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper(I) complexes, leading to the synthesis of 4-alkynylbenzylphosphonate derivatives.

Heck Coupling: Alkenes can be coupled to the aryl iodide under palladium catalysis to introduce a vinyl group, providing access to stilbene-like phosphonate structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position.

Carbonylation: In the presence of carbon monoxide, a palladium catalyst, and a suitable nucleophile (e.g., an alcohol), the aryl iodide can be converted into an ester, providing a route to 4-carboxybenzylphosphonate derivatives.

Table 2: Cross-Coupling Reactions of the Aryl Iodide Moiety

Reaction Coupling Partner Catalyst System Product Type
Suzuki R-B(OH)₂ Pd catalyst, Base 4-Aryl/Vinylbenzylphosphonate
Sonogashira R-C≡CH Pd catalyst, Cu(I) salt, Base 4-Alkynylbenzylphosphonate
Heck R-CH=CH₂ Pd catalyst, Base 4-Alkenylbenzylphosphonate
Buchwald-Hartwig R₂NH Pd catalyst, Base 4-Aminobenzylphosphonate
Carbonylation CO, R'OH Pd catalyst 4-Carboalkoxybenzylphosphonate

The benzylic methylene (B1212753) group (—CH₂—) is activated by the adjacent phosphonate and aryl groups, making it susceptible to deprotonation and subsequent reaction with electrophiles.

Alkylation and Acylation: Treatment with a strong base, such as sodium hydride or an alkoxide, generates a carbanion that can react with various electrophiles. For instance, reaction with alkyl halides leads to mono- or di-alkylation at the benzylic position. Similarly, reaction with acyl chlorides or anhydrides yields β-ketophosphonates. These reactions are fundamental to the Horner-Wadsworth-Emmons reaction, where the resulting phosphonate carbanion reacts with aldehydes or ketones to form alkenes. tcichemicals.com

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of this compound with different substituents on the aromatic ring is crucial for structure-activity relationship studies.

Analogues with other halogens at the 4-position can be synthesized, primarily through the Michaelis-Arbuzov or Michaelis-Becker reactions. For example, reacting 4-bromobenzyl bromide or 4-chlorobenzyl chloride with triethyl phosphite (B83602) will yield Diethyl (4-bromobenzyl)phosphonate and Diethyl (4-chlorobenzyl)phosphonate, respectively. These halogenated analogues can then undergo similar cross-coupling reactions as the iodo-analogue, although their reactivity generally follows the order I > Br > Cl.

Table 3: Comparison of Diethyl (4-Halobenzyl)phosphonate Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 173443-43-1 C₁₁H₁₆IO₃P 354.12 scbt.com
Diethyl (4-Bromobenzyl)phosphonate 38186-51-5 C₁₁H₁₆BrO₃P 307.12 nih.gov
Diethyl (4-Chlorobenzyl)phosphonate 1552-53-0 C₁₁H₁₆ClO₃P 262.67

A wide array of functional groups can be introduced onto the aryl ring, starting from appropriately substituted benzyl halides or through modification of existing functional groups.

Electron-donating groups: For instance, Diethyl (4-methoxybenzyl)phosphonate can be synthesized from 4-methoxybenzyl chloride and triethyl phosphite. sigmaaldrich.com

Electron-withdrawing groups: The synthesis of Diethyl (4-nitrobenzyl)phosphonate is achieved by reacting 4-nitrobenzyl bromide with triethyl phosphite. sigmaaldrich.com This nitro group can be further reduced to an amino group, which can then be diazotized and displaced to introduce a variety of other functionalities.

Applications in Advanced Chemical Research

Utilization as a Versatile Synthetic Building Block

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the creation of carbon-carbon double bonds, typically with a high degree of stereoselectivity for the E-alkene. wikipedia.org, youtube.com, organic-chemistry.org In this reaction, the phosphonate (B1237965) is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.org, youtube.com The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org, youtube.com

The unique structure of diethyl (4-iodobenzyl)phosphonate makes it an exceptional tool for accessing complex molecular scaffolds. Chemists can employ a strategy of sequential couplings, leveraging the two different reactive sites. For example, the iodo group can first participate in a cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction, to attach a new substituent to the phenyl ring. Subsequently, the intact phosphonate group can be utilized in a Horner-Wadsworth-Emmons reaction to elongate a side chain or to link the functionalized aromatic core to another part of a larger molecule. This orthogonal reactivity is critical for the efficient and planned synthesis of elaborate organic structures that would be difficult to assemble using other methods.

The benzylphosphonate unit is a recognized structural motif in many biologically active compounds. nih.gov, researchgate.net Phosphonate-containing molecules are often designed as analogues of natural phosphates to act as enzyme inhibitors or metabolic probes. nih.gov this compound serves as a key starting material for building frameworks of potentially bioactive molecules. nih.gov, nih.gov The HWE reaction allows for the incorporation of the benzylphosphonate core into larger structures, while the iodo group provides a site for diversification. researchgate.net Through various cross-coupling reactions at the iodine position, researchers can generate extensive libraries of related compounds. This approach is highly valuable in drug discovery for systematically exploring the structure-activity relationships (SAR) of a potential therapeutic agent. For instance, phosphonate reagents are instrumental in the synthesis of cyclopentanoid antibiotics and prostaglandins. researchgate.net

Contributions to Materials Science Research

In materials science, phosphonates are valued for their ability to form robust bonds and self-assemble into ordered structures. The utility of this compound in this field stems from its role as a precursor to functionalized phosphonic acids.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Phosphonate-based MOFs are noted for their high thermal and chemical stability due to the strong coordination between the phosphonate group and metal centers. uoc.gr, researchgate.net this compound can be hydrolyzed to its corresponding phosphonic acid, 4-iodobenzylphosphonic acid. This acid can then be used as an organic linker in the synthesis of MOFs. nih.gov The resulting framework would have pores decorated with iodobenzyl groups. The iodine atom within the MOF structure is not merely a spectator; it serves as a reactive site for post-synthetic modification, allowing chemists to introduce new functional groups into the framework after its initial construction. This capability is crucial for fine-tuning the properties of the MOF for specific applications like catalysis or selective gas sorption.

Phosphonic acids are highly effective anchoring agents for modifying the surfaces of various metal oxides, such as titania (TiO₂) and silica (B1680970) (SiO₂). researchgate.net, researchgate.net They form strong, covalent M-O-P bonds, leading to the formation of dense, stable self-assembled monolayers. researchgate.net After hydrolysis, the phosphonic acid derived from this compound can be used to functionalize these surfaces. The iodobenzyl group forms a new surface layer, altering the substrate's chemical and physical properties, such as its wettability, reactivity, and biocompatibility. The iodine atom on the anchored molecule provides a handle for further surface-bound chemical reactions, enabling the construction of complex, multi-layered surface architectures for applications in sensors, electronics, and chromatography. researchgate.net

Research in Medicinal Chemistry and Bioorganic Systems

The phosphonate group is a key functional group in medicinal chemistry, primarily because it acts as a stable isostere of the phosphate group. nih.gov While phosphate esters are prone to enzymatic cleavage, the carbon-phosphorus bond in a phosphonate is hydrolytically stable, making phosphonate-based drugs more robust in biological systems. nih.gov

This compound is a valuable precursor in this context. The iodobenzyl moiety offers several advantages for drug design and bioorganic studies.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in biological macromolecules. This interaction can enhance the binding affinity and selectivity of a drug for its target protein.

Heavy Atom for Crystallography: Iodine is a heavy atom that can aid in the determination of protein-ligand complex structures by X-ray crystallography. Phasing, a critical step in solving a crystal structure, can be simplified by the presence of the strongly scattering iodine atom.

Radiolabeling: The iodine atom can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This allows the molecule to be used as a radiotracer for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or as a targeted radiotherapeutic agent.

Enzyme Inhibition: Phosphonate derivatives are investigated as inhibitors for a variety of enzymes, including α-glucosidase, which is a target for anti-diabetic drugs. researchgate.net The development of potent and selective inhibitors often relies on the synthetic versatility offered by precursors like this compound.

Design and Synthesis of Phosphate Mimics and Bioisosteres

The phosphonate group is a cornerstone in the design of phosphate mimics and bioisosteres, and this compound serves as a key starting material in this endeavor. Phosphates are ubiquitous in biology, forming the backbone of nucleic acids and acting as key signaling molecules and enzyme substrates. However, the phosphate ester bond is often susceptible to rapid enzymatic cleavage (hydrolysis).

Phosphonates are effective phosphate bioisosteres precisely because they replace a labile P-O-C bond with a robust, hydrolysis-resistant P-C bond. researchgate.net This substitution maintains the tetrahedral geometry and negative charge distribution of the phosphate group at physiological pH, allowing the mimic to bind to the active sites of enzymes, but without undergoing the subsequent reaction. researchgate.netnih.gov This stability makes phosphonate-containing molecules invaluable tools for studying biological processes and as potential therapeutic agents. researchgate.net

The structure of this compound is particularly advantageous for synthetic chemists.

The diethyl phosphonate moiety acts as the stable phosphate mimic.

The iodobenzyl group provides a reactive "handle." The carbon-iodine bond is readily functionalized through a variety of well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

This allows for the covalent attachment of the phosphonate mimic to diverse molecular scaffolds, enabling the synthesis of a wide array of targeted bioisosteres. For instance, the iodobenzyl group can be coupled with other molecules to create analogues of enzyme substrates, cofactors, or phosphorylated intermediates, which are crucial for probing enzyme mechanisms and designing inhibitors. researchgate.net

Table 1: Comparison of Phosphate and Phosphonate Properties

Feature Phosphate Ester Phosphonate Advantage of Phosphonate
Key Bond P-O-C P-C Resistant to chemical and enzymatic hydrolysis researchgate.netresearchgate.net
Stability Prone to hydrolysis High Increased biological half-life
Mimicry - Isosteric and isoelectronic mimic of phosphate researchgate.netnih.gov Can bind to phosphate-binding sites in enzymes

| Synthetic Handle | Less direct | The iodobenzyl group allows for versatile modification | Facilitates synthesis of complex, targeted molecules |

Exploration of Derivatives for Enzyme Inhibition Studies

Building upon its role as a phosphate mimic, this compound is an excellent platform for developing derivatives aimed at enzyme inhibition. researchgate.net Enzyme inhibitors are critical tools in pharmacology and biochemistry for understanding enzyme function and for developing new drugs. Organophosphorus compounds, including phosphonates, are well-known inhibitors of many enzymes, particularly serine hydrolases like acetylcholinesterase. nih.govnih.gov

The exploration of derivatives is central to establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov By systematically modifying the structure of this compound, researchers can create a library of related compounds and test their inhibitory potency. The iodine atom is the primary point of diversification. Through cross-coupling chemistry, a vast array of different chemical groups can be introduced at the para-position of the benzyl (B1604629) ring.

These modifications can alter the derivative's:

Size and Shape: To probe the spatial constraints of an enzyme's active site.

Lipophilicity: To influence cell membrane permeability and binding to hydrophobic pockets.

Electronic Properties: To modify interactions with amino acid residues in the active site.

For example, coupling with different aromatic or aliphatic groups can lead to derivatives with enhanced binding affinity for a target enzyme. Furthermore, the diethyl ester groups of the phosphonate can be hydrolyzed to the corresponding phosphonic acid, which more closely mimics the charge state of a phosphate group at physiological pH. researchgate.net

Table 2: Potential Derivatives of this compound for SAR Studies

Parent Compound Reaction Type R-Group (Example) Resulting Derivative Class Purpose in SAR Study
This compound Suzuki Coupling Phenylboronic acid 4-Biphenylmethylphosphonates Explore impact of larger aromatic systems
This compound Sonogashira Coupling Phenylacetylene 4-(Phenylethynyl)benzylphosphonates Investigate effects of rigid, linear substituents
This compound Hydrolysis - (4-Iodobenzyl)phosphonic acid Mimic the dianionic state of phosphate

This systematic approach allows researchers to map the chemical features required for potent and selective enzyme inhibition, guiding the design of more effective inhibitors. nih.govnih.gov

Application as an Intermediate in Agrochemical Research and Development

In the field of agrochemical research, organophosphorus compounds have long been a major class of insecticides. nih.gov Many of these compounds function by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects. nih.govnih.gov The inhibition leads to paralysis and death, making organophosphates effective pest control agents.

This compound serves as a valuable intermediate in the synthesis of new agrochemical candidates. Its structure contains the essential phosphonate core, which is known to interact with enzymes like AChE, and a functionalized aromatic ring that can be elaborated into more complex structures. nih.gov

The development of new pesticides is driven by the need to overcome insect resistance to existing agents and to improve selectivity, thereby reducing toxicity to non-target organisms like mammals and beneficial insects. mdpestnet.org Researchers can use this compound as a starting scaffold. The reactive iodine site allows for the introduction of various substituents, analogous to the diversification strategies used in enzyme inhibition studies. This enables the creation of novel phosphonate-based molecules with potentially improved insecticidal properties or more desirable environmental profiles. For example, modifying the benzyl portion of the molecule can alter its uptake, transport, and binding affinity within the target pest. The general framework of using functionalized benzylphosphonates is seen in the chemical literature with related compounds such as the bromo- and nitro-analogs, highlighting the utility of this class of intermediates in synthetic research programs. nih.govsigmaaldrich.com

Table of Mentioned Compounds

Compound Name
This compound
Diethyl (4-bromobenzyl)phosphonate
Diethyl (4-nitrobenzyl)phosphonate
(4-Iodobenzyl)phosphonic acid
Phenylboronic acid
Phenylacetylene
Aniline

Future Directions and Emerging Research Avenues for Diethyl 4 Iodobenzyl Phosphonate

The exploration of diethyl (4-iodobenzyl)phosphonate and its derivatives is paving the way for significant advancements across various scientific disciplines. The unique combination of a reactive iodinated aromatic ring and a versatile phosphonate (B1237965) moiety makes it a valuable building block for novel materials and molecules. Future research is poised to focus on enhancing its synthesis, catalytic applications, and integration into interdisciplinary fields, underpinned by powerful computational studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl (4-Iodobenzyl)phosphonate, and how are reaction conditions validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous phosphonates (e.g., diethyl (4-chlorobenzyl)phosphonate) are synthesized via Arbuzov or Michaelis-Becker reactions, with iodobenzyl derivatives requiring halogen exchange under controlled conditions. Reaction validation includes monitoring by TLC, GC, or HPLC, coupled with purification via column chromatography. Purity (>97%) is confirmed by NMR (¹H/³¹P) and mass spectrometry .
  • Key Parameters : Reaction temperature (80–120°C), solvent selection (e.g., toluene, DMF), and stoichiometric ratios (1:1.2 for iodide:phosphite).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂).
  • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate moiety. Coupling constants (e.g., 2JPH^2J_{P-H}) validate bonding environments .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 355.0 for C₁₁H₁₅IO₃P).

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritancy (similar to dimethyl diazophosphonates) .
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition.
  • Waste Disposal : Quench reactive intermediates (e.g., diazo groups) with aqueous Na₂S₂O₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for phosphonate derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected ³¹P shifts) arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers).
  • DEPT-135/HSQC : Assigns carbon environments and clarifies coupling patterns .
  • X-ray Crystallography : Resolves ambiguities in solid-state structures (e.g., bond angles in aryl-phosphonate systems) .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?

  • Methodological Answer : The iodide substituent facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:

  • Oxidative Addition : Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate.
  • Transmetallation : Boronic acid transfers aryl group to Pd.
  • Reductive Elimination : Forms C–C bonds. Optimize with ligands (e.g., SPhos) and bases (K₂CO₃) in THF/H₂O .
    • Troubleshooting : Low yields may stem from iodide hydrolysis; use anhydrous conditions and degassed solvents.

Q. How does this compound perform in biological assays, and what modifications enhance activity?

  • Methodological Answer : Phosphonates are explored as enzyme inhibitors (e.g., alkaline phosphatases) or antimicrobials.

  • SAR Studies : Introduce substituents (e.g., nitro, amino) at the para-position to modulate electronic effects.
  • Biological Testing : Use MIC assays for antibacterials (e.g., against E. coli or S. aureus) or MTT assays for cytotoxicity .
  • Prodrug Strategies : Convert phosphonate to bis(pivaloyloxymethyl) esters for improved cell permeability .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions.
  • Molecular Docking : Screen for binding affinities with target proteins (e.g., HIV reverse transcriptase) .
  • Solvent Modeling : COSMO-RS predicts solvation effects on reaction rates.

Key Notes

  • For synthetic scalability, refer to protocols in Org. Synth. or J. Org. Chem. .
  • Contradictory data (e.g., NMR shifts) require multi-technique validation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (4-Iodobenzyl)phosphonate
Reactant of Route 2
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Diethyl (4-Iodobenzyl)phosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.